5-Fluoro-1-tetralone

Descripción

BenchChem offers high-quality 5-Fluoro-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

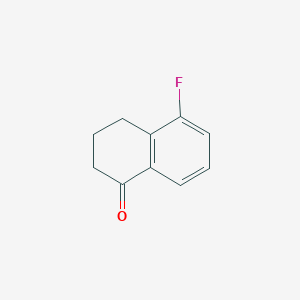

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVLPJZOYNSRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573267 | |

| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93742-85-9 | |

| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Fluoro-1-tetralone: A Technical Guide for Researchers

CAS Number: 93742-85-9

This technical guide provides an in-depth overview of 5-Fluoro-1-tetralone, a key fluorinated building block for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application in the field of targeted protein degradation.

Core Properties and Data

5-Fluoro-1-tetralone is a fluorinated derivative of tetralone, appearing as a liquid at room temperature.[1] Its chemical structure is notable for the fluorine substitution on the aromatic ring, which can significantly influence its chemical reactivity and the biological activity of its derivatives.[2]

Physicochemical Data

The key physicochemical properties of 5-Fluoro-1-tetralone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 93742-85-9 | [3] |

| Molecular Formula | C₁₀H₉FO | [3] |

| Molecular Weight | 164.18 g/mol | [3] |

| Appearance | Liquid | [2] |

| Purity | ≥ 97% | [3] |

| Boiling Point | 265.6°C at 760 mmHg | N/A |

| Density | 1.198 g/cm³ | N/A |

| Refractive Index | 1.542 | N/A |

| Storage | Room Temperature | [3] |

Structural and Identification Data

| Identifier | Value |

| Synonyms | 5-Fluoro-α-tetralone, 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

| XLogP3 | 2.6 |

| PSA | 17.1 |

Spectroscopic Characterization

As of the compilation of this guide, publicly accessible, experimentally derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Fluoro-1-tetralone is limited. This section provides reference data for the parent compound, 1-Tetralone (CAS: 529-34-0) , to offer a comparative baseline for researchers working with its fluorinated analog. It is crucial to note that the presence of the fluorine atom in 5-Fluoro-1-tetralone will induce significant shifts, particularly in the NMR spectra, due to its strong electron-withdrawing effects and through-space coupling.

Spectroscopic Data for 1-Tetralone (Reference Compound)

| Spectrum Type | Key Peaks and Observations |

| ¹H NMR | The spectrum is characterized by signals corresponding to the aromatic and aliphatic protons. |

| ¹³C NMR | The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexanone ring. |

| FT-IR | A strong absorption band characteristic of the C=O stretching vibration of the ketone is a prominent feature. |

| Mass Spec. | The mass spectrum typically shows a molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols: Synthesis of 5-Fluoro-1-tetralone

The following protocol describes a common method for the synthesis of 5-Fluoro-1-tetralone via intramolecular Friedel-Crafts acylation.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of 5-Fluoro-1-tetralone.

Detailed Methodology

-

Acid Chloride Formation:

-

Dissolve 0.15 g of 4-(2-fluorophenyl)butyric acid in 20 mL of dichloromethane (DCM) in a round-bottomed flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 0.15 mL of oxalyl chloride, followed by one drop of N,N-dimethylformamide (DMF) as a catalyst.

-

Install a drying tube and stir the reaction mixture at 0°C for 2 hours.

-

-

Intramolecular Friedel-Crafts Acylation:

-

After the initial 2-hour stirring, add 0.121 g of anhydrous aluminum chloride to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and continue stirring overnight.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into ice water to quench the reaction.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash sequentially with a 0.5 M sodium hydroxide solution and then with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product using column chromatography with an eluent of 20% ethyl acetate in hexane to yield the final product, 5-fluoro-3,4-dihydronaphthalen-1(2H)-one. This protocol has a reported yield of approximately 53%.

-

Applications in Drug Discovery: A Protein Degrader Building Block

5-Fluoro-1-tetralone is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules for pharmaceutical applications, including the development of anti-cancer and anti-inflammatory agents.[2] A significant and emerging application for this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs) .[3]

PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[4][5] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable".[6]

The PROTAC Mechanism of Action

The general mechanism of a PROTAC involves three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The tetralone scaffold, and by extension 5-Fluoro-1-tetralone, can be incorporated into the design of the ligand that binds to the protein of interest.

The process can be summarized as follows:

-

The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.

-

The target protein becomes polyubiquitinated, marking it for degradation.

-

The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

-

The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.

Signaling Pathway Diagram: PROTAC-Mediated Protein Degradation

References

- 1. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. PROTAC targeted protein degraders: the past is prologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

Spectroscopic Analysis of 5-Fluoro-1-tetralone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 5-Fluoro-1-tetralone serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control.

This technical guide provides a structured overview of the expected spectroscopic data for 5-Fluoro-1-tetralone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a comprehensive set of publicly available experimental spectra for 5-Fluoro-1-tetralone is not readily accessible in the searched literature, this guide presents the anticipated data based on the analysis of its chemical structure and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also outlined.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 5-Fluoro-1-tetralone. It is important to note that the exact values may vary depending on the experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | dd | 1H | Ar-H |

| ~7.4 - 7.2 | m | 2H | Ar-H |

| ~2.9 | t | 2H | -CH₂-C=O |

| ~2.6 | t | 2H | Ar-CH₂- |

| ~2.1 | quintet | 2H | -CH₂-CH₂-CH₂- |

Predicted for a solution in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~145 | Ar-C |

| ~135 | Ar-CH |

| ~130 | Ar-C |

| ~125 | Ar-CH |

| ~115 (d, J ≈ 20 Hz) | Ar-CH |

| ~39 | -CH₂-C=O |

| ~30 | Ar-CH₂- |

| ~23 | -CH₂-CH₂-CH₂- |

Predicted for a solution in CDCl₃. 'd' denotes a doublet due to C-F coupling.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (conjugated) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 164.06 | [M]⁺ (Molecular Ion) |

| 136 | [M - CO]⁺ |

| 135 | [M - CHO]⁺ |

| 108 | [M - CO - C₂H₄]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These represent general procedures and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of 5-Fluoro-1-tetralone is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon pulse program is employed. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.

-

Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is recorded. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, usually via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 5-Fluoro-1-tetralone is depicted below.

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Fluoro-1-tetralone

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Fluoro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical agents. This document presents predicted spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, this guide utilizes predicted NMR data for 5-Fluoro-1-tetralone. These predictions, generated by advanced computational algorithms, provide a robust framework for spectral interpretation.

¹H NMR Spectral Data Summary

The predicted ¹H NMR spectrum of 5-Fluoro-1-tetralone in CDCl₃ exhibits distinct signals corresponding to the seven protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-8 | 7.85 | dd | 7.7, 1.2 |

| H-6 | 7.45 | td | 7.7, 5.2 |

| H-7 | 7.15 | t | 7.7 |

| H-2 | 2.95 | t | 6.1 |

| H-4 | 2.65 | t | 6.1 |

| H-3 | 2.15 | m | - |

¹³C NMR Spectral Data Summary

The predicted ¹³C NMR spectrum of 5-Fluoro-1-tetralone in CDCl₃ reveals ten distinct carbon signals, including the carbonyl carbon and the fluorine-bearing aromatic carbon.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 196.5 |

| C-5 (C-F) | 162.0 (d, ¹JCF ≈ 250 Hz) |

| C-8a | 145.5 (d, ²JCF ≈ 8 Hz) |

| C-6 | 134.0 (d, ³JCF ≈ 9 Hz) |

| C-4a | 129.0 (d, ³JCF ≈ 3 Hz) |

| C-8 | 125.0 (d, ⁴JCF ≈ 4 Hz) |

| C-7 | 118.0 (d, ²JCF ≈ 22 Hz) |

| C-2 | 39.0 |

| C-4 | 29.5 |

| C-3 | 23.0 |

Experimental Protocols

The following sections outline standardized procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like 5-Fluoro-1-tetralone.

Sample Preparation

-

Sample Purity: Ensure the sample of 5-Fluoro-1-tetralone is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution of 20-100 mg is preferable.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

-

Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug to prevent shimming issues.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for optimal signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16 scans, depending on the sample concentration.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts to identify the electronic environment of the nuclei. Examine the splitting patterns (multiplicities) and measure the coupling constants (J-values) to determine the connectivity of the atoms.

-

2D NMR Experiments: For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon correlations.

Visualizing the Analysis

The following diagrams, created using the DOT language, illustrate the molecular structure of 5-Fluoro-1-tetralone and the general workflow for NMR spectral analysis.

Figure 1: Molecular structure of 5-Fluoro-1-tetralone with atom numbering.

Figure 2: General workflow for NMR spectral analysis.

An In-depth Technical Guide to 5-Fluoro-1-tetralone: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-tetralone is a fluorinated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its strategic importance lies in its utility as a building block for the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] The introduction of a fluorine atom into the tetralone scaffold can significantly modify the physicochemical and biological properties of the resulting compounds, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and general analytical methodologies.

Core Physical and Chemical Properties

Quantitative data for 5-Fluoro-1-tetralone is not extensively reported in publicly available literature. However, based on information from chemical suppliers and comparative data from related isomers, the following properties can be summarized.

Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₉FO | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Appearance | Liquid | [1] |

| Melting Point | Not available | Data for 7-Fluoro-1-tetralone is 62-68 °C.[2] |

| Boiling Point | Not available | Data for 6-Fluoro-1-tetralone is 75 °C at 0.6 Torr.[3] |

| Solubility | Insoluble in water. Soluble in various organic solvents such as alcohols, ethers, and hydrocarbons. | General solubility for tetralones.[4] |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 93742-85-9 |

| MDL Number | MFCD08234371 |

| PubChem ID | 15491038 |

Synthesis of 5-Fluoro-1-tetralone

A common synthetic route to 5-Fluoro-1-tetralone involves the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid.

Experimental Protocol

Starting Material: 4-(2-fluorophenyl)butyric acid

Reagents and Solvents:

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Anhydrous aluminum chloride

-

Ice water

-

0.5 M Sodium hydroxide solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Acid Chloride Formation: 4-(2-fluorophenyl)butyric acid (0.15 g) is dissolved in dichloromethane (20 mL) in a round-bottomed flask and cooled to 0 °C. Oxalyl chloride (0.15 mL) is added slowly, followed by a catalytic amount of DMF (1 drop). The reaction mixture is stirred at 0 °C for 2 hours under a drying tube.

-

Intramolecular Friedel-Crafts Acylation: Anhydrous aluminum chloride (0.121 g) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is carefully poured into ice water and extracted three times with dichloromethane. The combined organic layers are washed sequentially with 0.5 M sodium hydroxide solution and saturated brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a 20% ethyl acetate/hexane eluent to yield 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (0.07 g, 53% yield).[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-1-tetralone.

Spectral and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the fluorinated aromatic ring will exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The aliphatic protons of the tetralone ring will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

General Experimental Protocol for NMR: A sample of 5-Fluoro-1-tetralone would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluoro-1-tetralone is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups, and C-F stretching vibrations.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) would be a suitable starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and purity analysis. A standard non-polar capillary column would likely provide good separation, and the mass spectrum would show a molecular ion peak corresponding to the molecular weight of 5-Fluoro-1-tetralone and characteristic fragmentation patterns.

Reactivity and Applications

5-Fluoro-1-tetralone is a versatile intermediate in organic synthesis.[1] The ketone functionality and the adjacent α-methylene group are sites of various chemical transformations. It can undergo reactions such as:

-

Reduction of the ketone to an alcohol.

-

Nucleophilic addition to the carbonyl group.

-

Alkylation or condensation at the α-position.

These reactions allow for the elaboration of the tetralone scaffold into more complex molecular architectures, making it a key component in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Safety and Handling

As with any chemical, 5-Fluoro-1-tetralone should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Fluoro-1-tetralone is a valuable fluorinated building block with significant potential in synthetic chemistry. While detailed experimental data on its physical properties are limited, its synthesis and general analytical characterization methods are well-established. This guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its use in the development of new and innovative chemical entities.

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 5-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-1-tetralone, a valuable intermediate in pharmaceutical and agrochemical research, via intramolecular Friedel-Crafts acylation. This document details the reaction mechanism, presents various experimental protocols, and offers a comparative analysis of different synthetic approaches.

Introduction

5-Fluoro-1-tetralone is a fluorinated aromatic ketone that serves as a key building block in the synthesis of a variety of biologically active molecules.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones, including tetralones. This reaction involves the cyclization of a suitable acylating agent, typically an acyl chloride or a carboxylic acid, onto an aromatic ring in the presence of a Lewis or Brønsted acid catalyst.[2]

This guide will focus on the synthesis of 5-Fluoro-1-tetralone from 4-(2-fluorophenyl)butyric acid and its derivatives, exploring different catalytic systems and reaction conditions.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The synthesis of 5-Fluoro-1-tetralone from 4-(2-fluorophenyl)butyric acid via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be initiated either by converting the carboxylic acid to a more reactive acyl chloride or by using a strong acid to activate the carboxylic acid directly.

Mechanism using an Acyl Chloride Intermediate:

References

Synthesis of 5-Fluoro-1-tetralone: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-fluoro-1-tetralone, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflows.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

The principal and most widely employed method for the synthesis of 5-fluoro-1-tetralone is the intramolecular Friedel-Crafts cyclization. This reaction involves the formation of a new carbon-carbon bond to close a six-membered ring, leading to the tetralone scaffold. The choice of starting material and cyclizing agent are critical factors that influence the reaction's efficiency and yield.

Primary Starting Material: 4-(2-Fluorophenyl)butyric Acid

The most common precursor for the synthesis of 5-fluoro-1-tetralone is 4-(2-fluorophenyl)butyric acid. This starting material contains the necessary carbon skeleton and the fluorine substituent in the correct position for the desired product.

Synthesis of 4-(2-Fluorophenyl)butyric Acid:

While commercially available, 4-(2-fluorophenyl)butyric acid can be synthesized through various standard organic chemistry methods. One common approach involves the extension of a shorter side chain on a 2-fluorophenyl derivative. For instance, multi-step syntheses commencing from 2-fluorobenzaldehyde or 2-fluorophenylacetic acid can be employed.

Spectroscopic Data for 4-(2-Fluorophenyl)butyric Acid:

| Parameter | Value |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.00 (m, 4H, Ar-H), 2.68 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.37 (t, J=7.4 Hz, 2H, CH₂-COOH), 2.03 (quint, J=7.5 Hz, 2H, -CH₂-), 10.5-11.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 179.8 (C=O), 161.0 (d, J=245 Hz, C-F), 131.0 (d, J=5 Hz), 128.0 (d, J=8 Hz), 127.5 (d, J=16 Hz), 124.2 (d, J=4 Hz), 115.3 (d, J=22 Hz), 33.4, 26.0, 25.9 |

Synthetic Routes to 5-Fluoro-1-tetralone

Two primary methodologies are utilized for the cyclization of 4-(2-fluorophenyl)butyric acid to 5-fluoro-1-tetralone: activation to the corresponding acyl chloride followed by Lewis acid-catalyzed cyclization, and direct cyclization using a strong acid catalyst.

Route 1: Cyclization via Acyl Chloride Intermediate

This classic approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst.

Figure 1: Synthetic workflow for Route 1.

Experimental Protocol:

-

Activation: To a solution of 4-(2-fluorophenyl)butyric acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM), is added oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The solvent and excess reagent are removed under reduced pressure to yield the crude 4-(2-fluorophenyl)butyryl chloride.

-

Cyclization: The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq), is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a dilute base solution (e.g., NaHCO₃), water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 5-fluoro-1-tetralone.

Route 2: Direct Cyclization with Polyphosphoric Acid (PPA)

This method offers a more direct approach by using a strong dehydrating acid, such as polyphosphoric acid (PPA), to promote the intramolecular cyclization of the carboxylic acid without the need for prior activation.

Figure 2: Synthetic workflow for Route 2.

Experimental Protocol:

-

Reaction Setup: 4-(2-fluorophenyl)butyric acid (1.0 eq) is added to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).

-

Cyclization: The mixture is heated with stirring to a temperature between 80-100 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is extracted with an organic solvent such as ethyl acetate or ether. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 5-fluoro-1-tetralone.

Quantitative Data Summary

The choice of synthetic route can impact the overall yield of 5-fluoro-1-tetralone. The following table summarizes typical yields reported for the different methods.

| Starting Material | Method | Cyclizing Agent/Catalyst | Reported Yield | Reference |

| 4-(2-Fluorophenyl)butyric Acid | Acyl Chloride Intermediate | Oxalyl Chloride / AlCl₃ | ~53% | [1] |

| 4-(2-Fluorophenyl)butyric Acid | Direct Cyclization | Polyphosphoric Acid (PPA) | 60-80% (typical for similar substrates) | General literature for PPA cyclizations |

| 4-(Aryl)butyric Acids | Direct Cyclization | Zeolite Catalysts | 70-90% (for non-fluorinated analogs) | General literature for zeolite-catalyzed cyclizations |

Spectroscopic Data for 5-Fluoro-1-tetralone:

| Parameter | Value |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.70 (dd, J=7.8, 1.4 Hz, 1H, H-8), 7.45 (td, J=7.8, 5.2 Hz, 1H, H-7), 7.15 (t, J=7.8 Hz, 1H, H-6), 3.00 (t, J=6.2 Hz, 2H, -CH₂-CO-), 2.65 (t, J=6.4 Hz, 2H, Ar-CH₂-), 2.15 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 197.5 (C=O), 160.5 (d, J=248 Hz, C-F), 146.0 (d, J=3 Hz), 133.0 (d, J=7 Hz), 128.5 (d, J=2 Hz), 123.0 (d, J=15 Hz), 118.0 (d, J=23 Hz), 38.9, 29.8, 22.5 |

Alternative Starting Materials

While 4-(2-fluorophenyl)butyric acid is the most direct precursor, other starting materials can be envisioned for the synthesis of fluorinated tetralones. For example, Friedel-Crafts acylation of fluorobenzene with glutaric anhydride would lead to 4-(4-fluorobenzoyl)butyric acid, a precursor for the isomeric 7-fluoro-1-tetralone. The choice of starting material is dictated by the desired position of the fluorine atom on the aromatic ring.

Conclusion

The synthesis of 5-fluoro-1-tetralone is most efficiently achieved through the intramolecular Friedel-Crafts cyclization of 4-(2-fluorophenyl)butyric acid. Both the acyl chloride and the direct PPA-mediated methods are effective, with the latter often offering a more streamlined process. The selection of the synthetic route will depend on factors such as available reagents, scale of the reaction, and desired purity of the final product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 5-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Fluoro-1-tetralone. Given the limited availability of specific stability data for this compound in publicly accessible literature, this document leverages information on the closely related 1-tetralone and established principles of pharmaceutical stability testing to offer a robust framework for its handling, storage, and stability assessment.

Chemical Profile of 5-Fluoro-1-tetralone

5-Fluoro-1-tetralone is a fluorinated derivative of 1-tetralone. The introduction of a fluorine atom can significantly influence the electronic properties and, consequently, the stability and reactivity of the molecule. The core structure is a bicyclic aromatic ketone.

Table 1: Physicochemical Properties of 5-Fluoro-1-tetralone

| Property | Value |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | Not specified (likely a solid or liquid) |

| Storage Temperature | Room Temperature |

Recommended Storage and Handling

Based on information from various chemical suppliers, the recommended storage condition for 5-Fluoro-1-tetralone is room temperature .[1][2] For long-term storage and to maintain the integrity of the compound, the following general handling guidelines should be observed:

-

Containers: Store in a tightly sealed, light-resistant container.

-

Atmosphere: For enhanced stability, particularly if the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Environment: Keep in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Degradation Pathways

While specific degradation pathways for 5-Fluoro-1-tetralone have not been documented, the known reactivity of the 1-tetralone scaffold suggests several potential routes of degradation under stress conditions. The presence of a carbonyl group and an activated methylene group alpha to the aromatic ring are key sites for reactivity.

-

Oxidation: The benzylic position (C4) is susceptible to oxidation, which can lead to the formation of hydroxylated or carbonylated derivatives. Autoxidation of 1,2,3,4-tetrahydronaphthalene, a related compound, is known to proceed via a hydroperoxide intermediate to form 1-tetralone and 1-tetralol. A similar oxidative process could be a degradation pathway for 5-Fluoro-1-tetralone.

-

Dehydrogenation/Aromatization: Under certain conditions, such as elevated temperatures or in the presence of certain catalysts, 1-tetralone can undergo dehydrogenation to form the corresponding naphthol derivative. The oxime of 1-tetralone is known to aromatize upon treatment with acetic anhydride.

-

Photodegradation: Aromatic ketones are often susceptible to photodegradation. UV radiation can excite the carbonyl group, leading to various photochemical reactions, including photoreduction and cleavage.

-

Hydrolysis: While the tetralone ring itself is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially promote ring-opening or other hydrolytic degradation pathways, although this is considered less likely for the core structure.

-

Reactions at the α-Methylene Group: The methylene group adjacent to the carbonyl (C2) is activated and can participate in various reactions, including condensation and polymerization, particularly under basic conditions.

Experimental Protocols for Stability Assessment

The following are detailed, representative protocols for conducting forced degradation studies on 5-Fluoro-1-tetralone. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing. The goal is to induce degradation of approximately 5-20% to enable the identification of degradation products and the validation of a stability-indicating analytical method.

4.1. Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is essential. The method must be able to separate the parent compound from all significant degradation products and from any impurities present in the starting material.

4.2. Preparation of Stock Solutions

Prepare a stock solution of 5-Fluoro-1-tetralone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for all stress conditions.

4.3. Forced Degradation Studies (Stress Testing)

4.3.1. Hydrolytic Degradation

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by the stability-indicating HPLC method.

-

-

Basic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for 2 hours.

-

At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

Analyze the samples by HPLC.

-

-

Neutral Conditions:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Analyze the samples by HPLC.

-

4.3.2. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Analyze the samples by HPLC.

4.3.3. Thermal Degradation

-

Place a known quantity of the solid 5-Fluoro-1-tetralone in a vial.

-

Heat the sample in an oven at a temperature significantly above the recommended storage temperature (e.g., 80°C) for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in the initial solvent to the stock solution concentration, and dilute for HPLC analysis.

4.3.4. Photolytic Degradation

-

Expose a solution of 5-Fluoro-1-tetralone (e.g., 1 mg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light by wrapping the vial in aluminum foil.

-

At the end of the exposure period, prepare the samples for HPLC analysis.

4.4. Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Table 2: Representative Data Table for Forced Degradation Studies of 5-Fluoro-1-tetralone

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | RRT of Major Degradant(s) |

| 0.1 M HCl | 24 h | 60°C | |||

| 0.1 M NaOH | 2 h | Room Temp. | |||

| Water | 24 h | 60°C | |||

| 3% H₂O₂ | 24 h | Room Temp. | |||

| Thermal (Solid) | 48 h | 80°C | |||

| Photolytic | 1.2 M lux h | Room Temp. |

RRT = Relative Retention Time

Visualization of Experimental Workflow

Conclusion

References

The Impact of Fluorine Substitution on Tetralone Systems: A Technical Guide for Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This powerful tool allows for the fine-tuning of a molecule's physicochemical and biological properties, often leading to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles. The tetralone framework, a bicyclic aromatic ketone, is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and effects on the central nervous system. This technical guide provides an in-depth analysis of the effects of fluorine substitution on the tetralone system, with a focus on applications in drug discovery and development.

The Influence of Fluorine on Physicochemical Properties

The introduction of fluorine atoms into the tetralone scaffold can profoundly alter its fundamental properties, which in turn influences its behavior in biological systems.

Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While the high electronegativity of fluorine can decrease the lipophilicity of aliphatic chains, the introduction of fluorine to an aromatic ring, such as in the tetralone system, generally increases lipophilicity. This modification can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

Metabolic Stability: One of the most significant advantages of fluorination is the increased metabolic stability of the resulting compounds. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at metabolically labile positions on the tetralone ring system, the rate of metabolic degradation can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability. For instance, replacement of a hydrogen atom with fluorine at a site prone to hydroxylation can block this metabolic pathway.[1]

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can influence the pKa of nearby acidic or basic functional groups. This can be a critical factor in drug-receptor interactions, as the ionization state of a molecule affects its binding affinity and solubility. The precise impact on pKa depends on the position of the fluorine atom relative to the ionizable group.

Data Presentation: Quantitative Effects of Fluorine Substitution

The following tables summarize the quantitative data on the biological activity of fluorinated tetralone derivatives compared to their non-fluorinated counterparts, highlighting the impact of fluorine substitution on anticancer activity.

| Compound ID | Structure | R | IC50 (µM) vs. A549 (Lung Carcinoma) | IC50 (µM) vs. NIH/3T3 (Normal Fibroblasts) | Selectivity Index (SI) | Reference |

| 1a | 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-H -phenyl)thiazol-2(3H)-ylidene]acetohydrazide | H | >1000 | >1000 | - | [2] |

| 1b | 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-F -phenyl)thiazol-2(3H)-ylidene]acetohydrazide | F | 48.6 ± 6.0 | 246.7 ± 12.2 | 5.1 | [2] |

| 1c | 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-Cl -phenyl)thiazol-2(3H)-ylidene]acetohydrazide | Cl | 28.6 ± 4.1 | 224.5 ± 20.5 | 7.8 | [2] |

| 1d | 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-Br -phenyl)thiazol-2(3H)-ylidene]acetohydrazide | Br | 54.3 ± 6.8 | 146.7 ± 5.4 | 2.7 | [2] |

| Cisplatin | - | - | 108.3 ± 11.8 | - | - | [2] |

| Compound ID | Structure | R | IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma) | Reference |

| 2a | 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-H -phenyl)thiazol-2(3H)-ylidene]acetohydrazide | H | >1000 | [2] |

| 2b | 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-F -phenyl)thiazol-2(3H)-ylidene]acetohydrazide | F | 243.1 ± 14.9 | [2] |

| 2c | 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-Cl -phenyl)thiazol-2(3H)-ylidene]acetohydrazide | Cl | 483.0 ± 31.2 | [2] |

| 2d | 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-Br -phenyl)thiazol-2(3H)-ylidene]acetohydrazide | Br | 280.9 ± 56.2 | [2] |

| Cisplatin | - | - | 100.0 ± 3.3 | [2] |

Experimental Protocols

Synthesis of 6-Methoxy-β-tetralone (A Non-fluorinated Precursor)

This protocol describes the synthesis of a common tetralone precursor, 6-methoxy-β-tetralone, which can be further modified, including through fluorination.[3]

Materials:

-

Anhydrous aluminum chloride

-

Dichloromethane

-

(4-Methoxyphenyl)acetyl chloride

-

Ethylene gas

-

Ice water

-

5% Hydrochloric acid

-

Saturated sodium hydrogen carbonate solution

-

Magnesium sulfate

Procedure:

-

A 2-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is charged with 53.4 g (0.400 mole) of anhydrous aluminum chloride and 800 ml of dichloromethane.

-

The flask is cooled in an acetone-dry ice bath, and a solution of 36.9 g (0.200 mole) of (4-methoxyphenyl)acetyl chloride in 200 ml of dichloromethane is added slowly over 45 minutes.

-

Ethylene gas is bubbled vigorously into the flask for about 10 minutes.

-

The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 3-3.5 hours.

-

The reaction mixture is cooled in an ice bath, and 250 ml of ice water is added carefully.

-

The mixture is stirred until all solid material dissolves.

-

The yellow organic layer is separated and washed twice with 150-ml portions of 5% hydrochloric acid and twice with 150-ml portions of saturated sodium hydrogen carbonate.

-

The organic layer is dried over magnesium sulfate and filtered.

-

The solvent is removed using a rotary evaporator.

-

The residue is distilled to give 21–24 g (60–68%) of 6-methoxy-β-tetralone.

Enantioselective Electrophilic Fluorination of α-Aryl-tetralones

This procedure outlines a general method for the enantioselective fluorination of α-aryl-tetralones using a cinchonine-derived N-fluoroammonium salt.[4]

Materials:

-

α-Aryl-tetralone substrate

-

Cinchonine/Selectfluor combination (as the fluorinating agent)

-

Solvent (e.g., acetonitrile)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of the α-aryl-tetralone in the chosen solvent, add the cinchonine/Selectfluor fluorinating agent.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature) for the time required to achieve complete conversion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired 2-fluoro-2-aryl-1-tetralone.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

96-well microplates

-

Test compounds (fluorinated and non-fluorinated tetralones)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plates gently to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of fluorinated tetralones.

Caption: Potential signaling pathways modulated by fluorinated tetralone derivatives.

Caption: Experimental workflow for synthesis and biological evaluation.

Fluorine substitution is a powerful and versatile strategy in the design and development of novel tetralone-based therapeutic agents. The introduction of fluorine can significantly enhance metabolic stability and modulate physicochemical properties, leading to improved pharmacokinetic profiles and biological activity. The presented data and protocols provide a foundation for researchers to explore the potential of fluorinated tetralone systems in their drug discovery programs. Further investigation into the specific mechanisms of action and structure-activity relationships of these compounds will undoubtedly pave the way for the development of new and effective drugs for a variety of diseases, including cancer.

References

- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Genesis of a Key Synthetic Building Block: The Discovery and First Synthesis of 5-Fluoro-1-tetralone

A pivotal intermediate in the development of pharmaceuticals, 5-Fluoro-1-tetralone, emerged from the foundational methodologies of intramolecular Friedel-Crafts acylation. Its first synthesis was achieved through the cyclization of 4-(2-fluorophenyl)butyric acid, a process that has become a standard approach for constructing fluorinated polycyclic frameworks.

This in-depth technical guide explores the core principles behind the discovery and initial synthesis of 5-Fluoro-1-tetralone, providing a detailed look at the experimental protocols and the logical workflow that led to its creation. This compound serves as a critical building block for medicinal chemists and researchers in drug development.

Discovery and Synthetic Strategy

The discovery of 5-Fluoro-1-tetralone is intrinsically linked to the broader exploration of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. The tetralone scaffold itself is a common motif in biologically active molecules, making the synthesis of fluorinated analogs a logical step in the quest for novel therapeutic agents.

The most direct and efficient synthetic route to 5-Fluoro-1-tetralone was envisioned through an intramolecular Friedel-Crafts acylation. This classic organic reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain in the presence of a Lewis acid catalyst. In the case of 5-Fluoro-1-tetralone, the precursor is 4-(2-fluorophenyl)butyric acid. The electron-withdrawing nature of the fluorine atom directs the electrophilic acylation to the carbon atom ortho to the fluorine-bearing carbon, leading to the desired 5-fluoro-substituted tetralone.

The First Synthesis: A Detailed Experimental Protocol

While the precise date and publication of the very first synthesis can be challenging to pinpoint from publicly available records, the established and widely accepted method involves the following key steps. This protocol represents the foundational synthesis that has been refined over time.

Overall Reaction:

Theoretical Insights into the Molecular Structure of 5-Fluoro-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-tetralone is a key synthetic intermediate in the development of various pharmaceutical agents. The introduction of a fluorine atom into the tetralone scaffold can significantly influence its chemical reactivity, metabolic stability, and pharmacological properties. A thorough understanding of its molecular structure and electronic properties is therefore crucial for rational drug design and synthesis optimization. This technical guide provides an in-depth overview of the theoretical approaches used to characterize the molecular structure of 5-Fluoro-1-tetralone, supported by established experimental protocols for its synthesis and analysis.

Introduction

The tetralone framework is a common motif in a variety of biologically active compounds.[1] Fluorination is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds.[2] The 5-fluoro substituent on the aromatic ring of 1-tetralone is expected to alter the molecule's conformation, electronic distribution, and spectroscopic signature. This guide explores the theoretical methodologies, primarily based on Density Functional Theory (DFT), that can be employed to elucidate these structural nuances.

Theoretical Molecular Structure

Computational chemistry, particularly DFT, serves as a powerful tool for predicting and analyzing the molecular structure of compounds like 5-Fluoro-1-tetralone. These theoretical studies provide valuable insights into the molecule's geometry, conformational preferences, and electronic characteristics.

Geometric Parameters

The optimized molecular geometry of 5-Fluoro-1-tetralone can be determined using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p). The key structural features include the planarity of the benzene ring and the puckering of the adjacent cyclohexanone ring. The fluorine substitution at the C5 position is anticipated to have a minor, yet discernible, effect on the bond lengths and angles of the aromatic ring due to its high electronegativity.

Table 1: Predicted Key Geometric Parameters of 5-Fluoro-1-tetralone

| Parameter | Predicted Value Range | Description |

| C-F Bond Length | 1.33 - 1.36 Å | The typical length of a C(sp²)-F bond. |

| C=O Bond Length | 1.21 - 1.23 Å | The characteristic double bond of the ketone group. |

| C-C (Aromatic) | 1.38 - 1.41 Å | Standard aromatic carbon-carbon bond lengths. |

| Dihedral Angle (Ring Puckering) | Varies | Describes the deviation from planarity of the cyclohexanone ring. |

Conformational Analysis

The cyclohexanone ring of 1-tetralone and its derivatives is not planar and exists in a half-chair or related conformation. The presence of the fluorine atom is not expected to dramatically alter the primary conformation but may influence the precise puckering parameters. Conformational analysis studies on similar halo-substituted cyclic ketones reveal that the interplay of steric and electronic effects dictates the most stable conformation.

Spectroscopic Properties: A Theoretical Perspective

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for 5-Fluoro-1-tetralone, including its vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational frequencies of 5-Fluoro-1-tetralone can be computed using DFT. These calculations help in the assignment of the absorption bands observed in the experimental FT-IR and Raman spectra. Key vibrational modes include the C=O stretch of the ketone, C-F stretching, and various aromatic C-C and C-H vibrations.

Table 2: Predicted Prominent Vibrational Frequencies for 5-Fluoro-1-tetralone

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C=O Stretch | 1680 - 1710 | A strong, characteristic absorption for the ketone carbonyl group. |

| C-F Stretch | 1200 - 1250 | Indicates the presence of the carbon-fluorine bond. |

| Aromatic C=C Stretch | 1580 - 1620 | Multiple bands related to the stretching of the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds in the cyclohexanone ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides reliable predictions of NMR spectra. The fluorine atom will induce notable changes in the chemical shifts of nearby protons and carbons, and will also introduce C-F coupling constants.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Fluoro-1-tetralone

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

| ¹H (Aromatic) | 7.0 - 7.8 | Complex splitting patterns due to H-H and H-F coupling. |

| ¹H (Aliphatic) | 2.0 - 3.0 | Protons on the cyclohexanone ring. |

| ¹³C (C-F) | 155 - 165 | The carbon directly bonded to fluorine, will show a large ¹JCF coupling. |

| ¹³C (C=O) | 195 - 205 | The carbonyl carbon. |

| ¹³C (Aromatic) | 115 - 145 | Carbons of the benzene ring, with shifts influenced by the fluorine substituent. |

| ¹³C (Aliphatic) | 20 - 40 | Carbons of the cyclohexanone ring. |

Experimental Protocols

Synthesis of 5-Fluoro-1-tetralone

A common synthetic route to 5-Fluoro-1-tetralone involves the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid.[3]

Protocol:

-

Acid Chloride Formation: 4-(2-fluorophenyl)butyric acid is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and oxalyl chloride is added dropwise, along with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred for approximately 2 hours at 0 °C.[3]

-

Intramolecular Cyclization: Anhydrous aluminum chloride is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.[3]

-

Workup and Purification: The reaction is quenched by carefully pouring the mixture into ice water. The product is extracted with DCM, and the combined organic layers are washed with a sodium hydroxide solution and brine.[3] The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 5-Fluoro-1-tetralone.[3]

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent, such as CDCl₃.

-

FT-IR Spectroscopy: The infrared spectrum is typically recorded using an FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.

-

Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, often with an electron ionization (EI) or electrospray ionization (ESI) source.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of theoretical investigations and the relationship between theoretical predictions and experimental validation.

Caption: A logical workflow for the theoretical and experimental characterization of 5-Fluoro-1-tetralone.

Conclusion

References

Application Notes and Protocols: The Use of 5-Fluoro-1-tetralone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-tetralone is a versatile fluorinated building block that holds significant promise in medicinal chemistry. The incorporation of a fluorine atom at the 5-position of the 1-tetralone scaffold can profoundly influence the physicochemical and biological properties of resulting derivatives, including metabolic stability, binding affinity, and membrane permeability. This strategic modification makes 5-Fluoro-1-tetralone an attractive starting material for the synthesis of novel therapeutic agents across various disease areas, including oncology, inflammation, and central nervous system (CNS) disorders.

The 1-tetralone core structure itself is a privileged scaffold found in a variety of biologically active compounds. Its rigid framework provides a well-defined orientation for appended functional groups to interact with biological targets. The addition of a fluorine atom, a bioisostere of a hydrogen atom, can lead to enhanced biological activity and improved pharmacokinetic profiles.

These application notes provide an overview of the utility of 5-Fluoro-1-tetralone in medicinal chemistry, including its application in the synthesis of anticancer, anti-inflammatory, and CNS-active agents. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are also presented.

Applications in Medicinal Chemistry

Anticancer Agents

The 1-tetralone scaffold is a key component in a variety of anticancer agents. The introduction of a fluorine atom can enhance the cytotoxic potential of these compounds. Chalcones, synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde, are a class of compounds known for their anticancer properties. 5-Fluoro-1-tetralone can be effectively utilized in the synthesis of novel fluorinated chalcones.

Workflow for Developing Anticancer Agents from 5-Fluoro-1-tetralone:

Caption: Workflow for anticancer drug discovery using 5-Fluoro-1-tetralone.

Quantitative Data: Anticancer Activity of Tetralone Derivatives

While specific IC50 values for 5-fluoro-1-tetralone derivatives are not extensively reported in publicly available literature, the following table presents data for related tetralone and fluorinated chalcone derivatives to illustrate the potential potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| α-Fluorinated Chalcone (4c) | MGC-803 (Gastric) | 0.025 | [1] |

| α-Fluorinated Chalcone (4c) | BGC-823 (Gastric) | 0.031 | [1] |

| α-Fluorinated Chalcone (4c) | SGC-7901 (Gastric) | 0.042 | [1] |

| α-Fluorinated Chalcone (4c) | HCT-116 (Colon) | 0.202 | [1] |

| α-Fluorinated Chalcone (4n) | MGC-803 (Gastric) | 0.031 | [1] |

| Fluorinated Chalcone (15) | 4T1 (Breast) | >100 (low toxicity to normal cells) | [2] |

| Pyridinyl-tetralone Chalcone (3d) | MOLT-4 (Leukemia) | >60% growth inhibition | [3] |

| Pyridinyl-tetralone Chalcone (3d) | NCI-H522 (Lung) | >60% growth inhibition | [3] |

Anti-inflammatory Agents

Chronic inflammation is implicated in a multitude of diseases. 5-Fluoro-1-tetralone can serve as a scaffold for the development of novel anti-inflammatory agents. Derivatives such as Schiff bases and Mannich bases can be synthesized and evaluated for their ability to inhibit inflammatory mediators like nitric oxide (NO).

Signaling Pathway in LPS-Stimulated Macrophages:

Caption: Inhibition of the NF-κB pathway by 5-fluoro-1-tetralone derivatives.

Quantitative Data: Anti-inflammatory Activity

Data for direct derivatives of 5-fluoro-1-tetralone is limited. The table below shows the anti-inflammatory activity of related Mannich bases.

| Compound Type | Assay | Activity | Reference |

| Mannich base of Dehydrozingerone (2c) | Inhibition of heat-induced albumin denaturation | Comparable to Diclofenac Sodium | [4] |

| Mannich base of 5-nitro-2-benzoxazolinone (3a-d) | Carrageenan-induced hind paw edema | >30% inhibition | [5] |

Central Nervous System (CNS) Agents

The tetralone scaffold is present in several CNS-active drugs. The introduction of fluorine can modulate properties such as blood-brain barrier permeability and receptor binding affinity. Derivatives of 5-Fluoro-1-tetralone could be explored as potential monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases or as ligands for dopamine receptors.

Logical Relationship for CNS Drug Development:

Caption: CNS drug discovery process starting from 5-Fluoro-1-tetralone.

Quantitative Data: MAO Inhibition and Receptor Binding of Tetralone Analogs

The following table presents data for tetralone derivatives, highlighting the potential of this scaffold for CNS applications.

| Compound | Target | IC50 (nM) | Reference |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | [4] |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | [4] |

| 5-OH-FPPAT | Dopamine D2 Receptor | 6.95 | [6] |

Experimental Protocols

Synthesis of 2-Arylidene-5-fluoro-1-tetralone Derivatives (Chalcones) via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcone derivatives from 5-Fluoro-1-tetralone.

Materials:

-

5-Fluoro-1-tetralone

-

Substituted aromatic aldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Ice

Procedure:

-

In a flask, dissolve equimolar amounts of 5-Fluoro-1-tetralone and the desired aromatic aldehyde in ethanol with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add a freshly prepared aqueous solution of NaOH or KOH (typically 10-40%) to the stirred mixture.

-

Continue stirring at room temperature for a specified time (e.g., 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove any residual base.

-

Dry the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the purified chalcone derivative.[7]

In vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized 5-Fluoro-1-tetralone derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized 5-Fluoro-1-tetralone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple formazan precipitate is visible.[8]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory potential of 5-Fluoro-1-tetralone derivatives by measuring their effect on NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Synthesized 5-Fluoro-1-tetralone derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[9]

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-